molecular formula C20H26N2O B5763165 2-[(9-Ethylcarbazol-3-yl)methyl-propylamino]ethanol

2-[(9-Ethylcarbazol-3-yl)methyl-propylamino]ethanol

Cat. No.: B5763165
M. Wt: 310.4 g/mol
InChI Key: CVESPPFUTUXJHF-UHFFFAOYSA-N
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Description

2-[(9-Ethylcarbazol-3-yl)methyl-propylamino]ethanol is an organic compound that features a carbazole moiety Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9-Ethylcarbazol-3-yl)methyl-propylamino]ethanol typically involves the condensation of 9-ethylcarbazole-3-carbaldehyde with a suitable amine, followed by reduction and functionalization steps. One common route involves the following steps:

    Condensation Reaction: 9-ethylcarbazole-3-carbaldehyde is reacted with a primary amine (such as propylamine) in the presence of a catalyst like acetic acid to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Functionalization: The resulting amine is further reacted with ethylene oxide under basic conditions to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(9-Ethylcarbazol-3-yl)methyl-propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carbazole moiety can be reduced under specific conditions to form hydrogenated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are often used.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrogenated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

2-[(9-Ethylcarbazol-3-yl)methyl-propylamino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[(9-Ethylcarbazol-3-yl)methyl-propylamino]ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethanol group can enhance its solubility and bioavailability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: A simpler derivative with applications in organic electronics.

    3-Amino-9-ethylcarbazole: Used as an intermediate in the synthesis of dyes and pigments.

    9-Ethyl-9H-carbazole-3-carbaldehyde: A precursor in the synthesis of various carbazole derivatives.

Uniqueness

2-[(9-Ethylcarbazol-3-yl)methyl-propylamino]ethanol is unique due to the presence of both an ethanol group and a propylamino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(9-ethylcarbazol-3-yl)methyl-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-11-21(12-13-23)15-16-9-10-20-18(14-16)17-7-5-6-8-19(17)22(20)4-2/h5-10,14,23H,3-4,11-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVESPPFUTUXJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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